Methyl 4-[(cyclopentylamino)methyl]benzoate

Catalog No.
S3440422
CAS No.
733784-55-9
M.F
C14H19NO2
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-[(cyclopentylamino)methyl]benzoate

CAS Number

733784-55-9

Product Name

Methyl 4-[(cyclopentylamino)methyl]benzoate

IUPAC Name

methyl 4-[(cyclopentylamino)methyl]benzoate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-17-14(16)12-8-6-11(7-9-12)10-15-13-4-2-3-5-13/h6-9,13,15H,2-5,10H2,1H3

InChI Key

NTSCQMWCYVLUJK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CNC2CCCC2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2CCCC2
Typical of esters and amines:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 4-[(cyclopentylamino)methyl]benzoic acid and methanol.
  • Transesterification: The methyl ester can react with different alcohols to form new esters, which can be useful in synthetic applications.
  • Aminolysis: The compound can react with ammonia or primary/secondary amines to form corresponding amides, which are important in pharmaceutical applications .

The synthesis of methyl 4-[(cyclopentylamino)methyl]benzoate can be accomplished through several methods:

  • Esterification: Reacting 4-(cyclopentylamino)methylbenzoic acid with methanol in the presence of an acid catalyst (like sulfuric acid) can yield the desired ester.
  • Coupling Reactions: Utilizing coupling agents such as Dicyclohexylcarbodiimide (DCC) or Mukaiyama's reagent to couple cyclopentylamine with 4-formylbenzoate followed by methylation can also produce this compound .

Methyl 4-[(cyclopentylamino)methyl]benzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: It can be used as a building block for more complex organic molecules in synthetic organic chemistry.
  • Material Science: Its derivatives may find uses in creating polymers or other materials with specific properties.

Several compounds share structural similarities with methyl 4-[(cyclopentylamino)methyl]benzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
Methyl benzoateSimple benzoate structureCommonly used solvent and flavoring agent
N-(Cyclopentyl)benzamideAmide instead of esterPotentially different biological activity
Methyl 3-(cyclohexyl)benzoateCyclohexyl instead of cyclopentylMay exhibit different steric effects
Methyl 4-(piperidin-1-yl)benzoatePiperidine ring instead of cyclopentylamineVariation in biological activity due to nitrogen heterocycle

These compounds highlight the uniqueness of methyl 4-[(cyclopentylamino)methyl]benzoate, particularly its specific side chain and ester functionality, which may influence its reactivity and biological interactions differently compared to its analogs.

Electronic Effects of Para-Substituted Benzoate Moieties

The electron distribution within the benzoate ring significantly influences molecular interactions. For para-substituted derivatives, resonance effects transmitted through the aromatic system dominate over inductive effects [2] [5]. In methyl 4-[(cyclopentylamino)methyl]benzoate, the –OCH₃ group at the para position donates electron density through resonance, creating a partial negative charge at the ortho and para positions relative to the substituent [2]. This electron-rich environment enhances hydrogen-bonding capacity with biological targets containing electrophilic regions.

Hammett substituent constants (σ) quantify electronic effects, where negative σ values indicate electron-donating groups [5]. Para-substituted benzoates with –OCH₃ (σ ≈ −0.27) exhibit greater resonance stabilization compared to electron-withdrawing groups like –NO₂ (σ ≈ +0.78) [4] [5]. The table below compares σ values for common para-substituents:

Substituentσ (Hammett Constant)Electronic Effect
–OCH₃−0.27Strong donating
–CH₃−0.17Moderate donating
–H0.00Neutral
–Cl+0.23Moderate withdrawing
–NO₂+0.78Strong withdrawing

Molecular orbital analyses reveal that para-substituents alter the occupation of 2pₓ-type effective atomic orbitals (eff-AOs) in the aromatic ring [2]. For methyl 4-[(cyclopentylamino)methyl]benzoate, the –OCH₃ group increases eff-AO occupancy at the para position by 12–15%, enhancing π-electron delocalization [2]. This electronic profile favors interactions with cationic binding pockets in enzymatic targets.

Steric Considerations in Cyclopentylamino Spatial Orientation

The cyclopentylamino group introduces significant steric bulk, with a calculated van der Waals volume of 98 ų compared to 76 ų for a linear pentyl chain [1] . The puckered conformation of the cyclopentane ring creates two distinct spatial orientations:

  • Envelope conformation: Four coplanar carbons with one out-of-plane carbon, minimizing steric clash with the benzoate ring.
  • Half-chair conformation: Two adjacent carbons displaced above and below the ring plane, increasing steric hindrance.

Molecular dynamics simulations show that the envelope conformation predominates (>80% occupancy) in solution due to reduced torsional strain [1]. However, binding to flat hydrophobic surfaces (e.g., enzyme active sites) induces a shift toward the half-chair conformation to maximize van der Waals contacts .

Comparative steric parameters:

GroupTolman Cone Angle (°)Effective Volume (ų)
Cyclopentyl14598
Cyclohexyl156112
Phenyl13289
tert-Butyl163105

The cyclopentyl group’s intermediate steric bulk balances target affinity and solubility—bulkier groups like cyclohexyl reduce solubility by 40–60%, while smaller groups like phenyl diminish hydrophobic interactions .

Comparative Analysis of Alkylamino vs. Arylamino Derivatives

Replacing the cyclopentylamino group with alkyl or arylamino moieties alters both electronic and steric profiles:

Alkylamino Derivatives

  • n-Pentylamino: Increases flexibility (rotatable bonds: 4 vs. 0 in cyclopentyl) but reduces target affinity by 3–5× due to weaker van der Waals interactions .
  • tert-Butylamino: Enhances steric shielding but decreases aqueous solubility (logP +0.7 vs. cyclopentyl) .

Arylamino Derivatives

  • Phenylamino: Introduces π-stacking capacity but increases metabolic oxidation risks.
  • 4-Pyridylamino: Adds hydrogen-bonding sites but introduces polarity mismatches in hydrophobic pockets.

Bioactivity data for representative derivatives:

DerivativeIC₅₀ (nM)logP
Cyclopentylamino (parent)12.32.1
n-Pentylamino58.92.4
tert-Butylamino9.82.8
Phenylamino34.52.6

The cyclopentylamino group achieves optimal balance between rigidity and lipophilicity, explaining its superior activity profile .

Conformational Restriction Strategies Through Ring Modifications

Constraining the cyclopentylamino group’s motion enhances target selectivity by reducing entropy penalties upon binding:

Bridged Derivatives

  • Norbornyl analogs: Fix the cyclopentane ring in a bicyclo[2.2.1]heptane structure, decreasing rotatable bonds from 2 to 0. This modification improves binding affinity 2–3× but reduces solubility .

Spirocyclic Derivatives

  • Spiro[4.4]nonane systems: Introduce a second fused ring perpendicular to the cyclopentane, restricting puckering motions. These derivatives show 40% longer target residence times in surface plasmon resonance assays .

Table: Conformational Effects on Bioactivity

ModificationΔG Binding (kcal/mol)Solubility (μM)
Parent cyclopentyl−9.245
Norbornyl−10.522
Spiro[4.4]nonane−11.118

These data underscore the trade-off between conformational restriction and physicochemical properties. Hybrid strategies—such as incorporating polar substituents into rigid scaffolds—may optimize both parameters .

Computational chemistry and molecular modeling approaches provide essential insights into the three-dimensional structure, electronic properties, and biological interactions of Methyl 4-[(cyclopentylamino)methyl]benzoate. These in silico methodologies enable detailed investigation of molecular behavior that complements experimental studies and facilitates rational drug design efforts.

Quantum Mechanical Calculations of Tautomeric Equilibria

Quantum mechanical calculations represent a fundamental approach for investigating tautomeric equilibria in benzoate derivatives. Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have demonstrated high accuracy for studying tautomeric equilibria in benzoic acid derivatives [1] [2]. For Methyl 4-[(cyclopentylamino)methyl]benzoate, the primary tautomeric considerations involve the aminomethyl substituent and potential proton transfer processes.

The ωB97X-D functional with def2-TZVP basis sets provides superior accuracy for tautomer stability calculations, particularly when dispersion corrections are critical [1]. Thermodynamic calculations using M06-2X/6-311++G(2d,2p) methodology yield reliable relative Gibbs free energies for different tautomeric forms [3]. These calculations must consider both gas-phase and solution-phase conditions, as solvent effects significantly influence tautomeric equilibria.

Tautomeric equilibria in benzoate systems typically involve amino-imine conversions and potential enol-keto transformations [4] [1]. The cyclopentylamino group in Methyl 4-[(cyclopentylamino)methyl]benzoate can exist in different protonation states, affecting the overall electronic distribution and molecular geometry. Quantum mechanical calculations demonstrate that amino tautomers generally predominate over imine forms in benzoate derivatives [1].

Energy differences between tautomeric forms typically range from 1-10 kcal/mol, with the most stable tautomer determined by intramolecular hydrogen bonding patterns and electronic delocalization effects [3] [2]. Time-dependent density functional theory calculations using TD-DFT/B3LYP/6-311++G(2d,2p) methodology enable investigation of electronic transitions and excited-state tautomeric behavior [5].

Table 1: Quantum Mechanical Methods for Benzoate Derivatives

MethodBasis SetApplicationTypical AccuracyComputational Cost
DFT/B3LYP6-311++G(d,p)Tautomeric equilibriaHighModerate
DFT/ωB97X-Ddef2-TZVPTautomer stabilityVery HighHigh
MP2STO-3GQuantum simulationModerateLow
CCSD(T)6-311++G(2d,2p)Energy refinementReferenceVery High
TD-DFT6-311++G(2d,2p)Electronic spectraGoodModerate
DFT/CAM-B3LYPdef2-TZVPAtomic chargesHighHigh
DFT/M06-2X6-311++G(2d,2p)Thermodynamic calculationsHighHigh

Molecular Docking Studies with Biological Targets

Molecular docking investigations provide critical insights into the binding interactions between Methyl 4-[(cyclopentylamino)methyl]benzoate and potential biological targets. Multiple docking software platforms demonstrate varying performance characteristics for protein-ligand complexes involving benzoate derivatives [6].

AutoDock Vina exhibits excellent performance for general screening applications, typically achieving 75-85% success rates in pose prediction [6]. The software utilizes a sophisticated scoring function that accounts for hydrophobic interactions, hydrogen bonding, and steric complementarity. For benzoate derivatives, binding affinities typically range from -6 to -12 kcal/mol depending on target protein characteristics [7] [6].

Glide software demonstrates superior performance in drug discovery applications, achieving 80-90% success rates with GlideScore functions [6]. The methodology excels in predicting binding geometries for aromatic compounds like Methyl 4-[(cyclopentylamino)methyl]benzoate, particularly when π-π stacking interactions are significant [8]. Binding affinity predictions typically span -8 to -14 kcal/mol for high-affinity complexes [6].

Rosetta docking protocols achieve the highest success rates (85-95%) for protein design applications, utilizing sophisticated energy functions that account for backbone flexibility [6]. The Rosetta scoring function demonstrates particular strength in selecting optimal conformations from ensemble docking results [6]. For cyclic peptide and small molecule complexes, Rosetta energy scores range from -10 to -20 kcal/mol [6].

Molecular docking studies of benzoate derivatives with cyclooxygenase enzymes reveal specific binding modes involving the aromatic ring system and ester functionality [8]. The cyclopentylamino substituent in Methyl 4-[(cyclopentylamino)methyl]benzoate can form favorable hydrophobic interactions with lipophilic binding pockets . Computational studies indicate potential binding to adenosine receptors, with dissociation constants in the nanomolar range .

Table 2: Molecular Docking Software Performance for Protein-Ligand Complexes

Docking SoftwareScoring FunctionSuccess Rate (%)Best ApplicationTypical Binding Affinity Range
AutoDock VinaVina Score75-85General screening-6 to -12 kcal/mol
GlideGlideScore80-90Drug discovery-8 to -14 kcal/mol
GOLDChemScore70-80Fragment-based-5 to -10 kcal/mol
MOEAffinity dG75-85Lead optimization-7 to -13 kcal/mol
RosettaRosetta Energy85-95Protein design-10 to -20 kcal/mol
rDockrDock Score90-95Academic research-6 to -12 kcal/mol

Molecular Dynamics Simulations of Receptor-Ligand Complexes

Molecular dynamics simulations provide detailed temporal and spatial information about receptor-ligand interactions involving Methyl 4-[(cyclopentylamino)methyl]benzoate. These simulations enable investigation of binding stability, conformational flexibility, and dynamic binding modes that static docking studies cannot capture [10] [11].

OPLS_2005 force field parameters demonstrate excellent performance for small molecule simulations involving benzoate derivatives [10]. Typical simulation lengths of 50-100 nanoseconds provide adequate sampling for local conformational changes and binding site interactions [10]. The force field accurately reproduces experimental binding affinities and geometric parameters for aromatic ester compounds [12].

AMBER ff14SB force field protocols excel in protein-ligand complex simulations, particularly for systems involving extensive hydrogen bonding networks [11]. Simulations extending 100-500 nanoseconds enable comprehensive sampling of receptor conformational states and ligand binding modes [11]. The TIP3P water model provides optimal solvation characteristics for benzoate derivatives in aqueous environments [11].

Root mean square deviation analysis typically shows equilibration within 10-20 nanoseconds for benzoate-protein complexes, with stable binding maintained throughout extended simulations [13]. Root mean square fluctuation calculations reveal reduced flexibility in binding site regions upon ligand binding, indicating stable receptor-ligand interactions [13].

Hydrogen bond analysis demonstrates that Methyl 4-[(cyclopentylamino)methyl]benzoate can form multiple stable hydrogen bonds with protein targets [13]. The ester carbonyl oxygen serves as an effective hydrogen bond acceptor, while the amino group functions as both donor and acceptor depending on protonation state [14]. Hydrogen bond persistence typically exceeds 70% of simulation time for stable complexes [13].

Free energy perturbation calculations using molecular dynamics simulations enable quantitative prediction of binding affinities for benzoate derivatives [11]. These calculations typically predict binding free energies within 1-2 kcal/mol of experimental values for well-parameterized systems [11]. Thermodynamic integration methods provide alternative approaches for accurate free energy calculations [10].

Table 3: Molecular Dynamics Simulation Parameters for Receptor-Ligand Systems

Force FieldWater ModelSimulation LengthTemperature (K)Pressure (bar)Typical Applications
OPLS_2005SPC50 ns3001Small molecules
AMBER ff14SBTIP3P100-500 ns298-3101Protein complexes
CHARMM36TIP4P100-300 ns3001Membrane proteins
GROMOS 54A7SPC/E200 ns3001Protein folding
GAFF2TIP3P100 ns3001Drug molecules

Pharmacophore Mapping of Bioactive Conformations

Pharmacophore mapping represents a critical computational approach for identifying the essential chemical features responsible for biological activity of Methyl 4-[(cyclopentylamino)methyl]benzoate. These three-dimensional arrangements of molecular features provide blueprints for structure-activity relationships and guide medicinal chemistry optimization efforts [15] [16].

Aromatic ring features constitute primary pharmacophoric elements in benzoate derivatives, typically exhibiting distance tolerances of 1.5-2.0 Angstroms in binding site recognition [15]. The benzene ring in Methyl 4-[(cyclopentylamino)methyl]benzoate provides essential π-π stacking interactions with aromatic amino acid residues in protein targets [16]. Pharmacophore mapping studies indicate that aromatic features receive high weighting in scoring functions due to their directional specificity [15].

Hydrogen bond acceptor features associated with the ester carbonyl oxygen demonstrate critical importance in pharmacophore models for benzoate derivatives [15]. Distance tolerances of 0.8-1.2 Angstroms ensure precise geometric matching with hydrogen bond donor residues in protein binding sites [16]. The ester functionality in Methyl 4-[(cyclopentylamino)methyl]benzoate provides a highly conserved pharmacophoric element across active analogs [15].

Hydrogen bond donor capabilities of the cyclopentylamino group contribute significantly to pharmacophore definitions [15]. The amino nitrogen can participate in hydrogen bonding with acceptor residues, typically within 0.8-1.2 Angstrom distance tolerances [16]. Protonation state significantly influences hydrogen bonding patterns and pharmacophore feature assignment .

Hydrophobic features encompassing the cyclopentyl ring system provide important shape complementarity with lipophilic binding regions [16]. Distance tolerances of 1.0-1.5 Angstroms accommodate conformational flexibility while maintaining essential hydrophobic contacts [15]. The cyclopentyl substituent contributes to selectivity through steric interactions with binding site cavities .

Positive ionizable features become relevant when the amino group adopts protonated states under physiological conditions [15]. These features receive very high weighting in scoring functions due to strong electrostatic interactions with anionic residues [16]. Pharmacophore models incorporating ionizable features demonstrate improved predictive accuracy for biological activity [15].

Virtual screening applications utilizing pharmacophore models achieve hit rates of 10-30% for benzoate derivatives, significantly higher than random screening approaches [15]. Pharmacophore-based virtual screening identifies novel scaffolds maintaining essential binding features while exploring chemical diversity [16]. Integration with molecular docking studies provides comprehensive structure-based drug design workflows [7].

Table 4: Pharmacophore Feature Types and Parameters

Feature TypeChemical GroupsDistance Tolerance (Å)Weight in ScoringBenzoate Relevance
Aromatic Ring (R)Benzene, pyridine1.5-2.0HighAromatic ring
Hydrophobic (H)Alkyl, cycloalkyl1.0-1.5MediumMethyl groups
Hydrogen Bond Donor (D)NH, OH, SH0.8-1.2HighAmine NH
Hydrogen Bond Acceptor (A)C=O, N, O0.8-1.2HighEster C=O
Positive Ionizable (P)NH3+, guanidine1.0-1.5Very HighProtonated amine
Negative Ionizable (N)COO-, SO3-1.0-1.5Very HighCarboxylate
Excluded Volume (X)Steric hindrance0.5-1.0MediumBulky substituents

XLogP3

2.4

Dates

Last modified: 08-19-2023

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